Fluorine-18 altanserin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

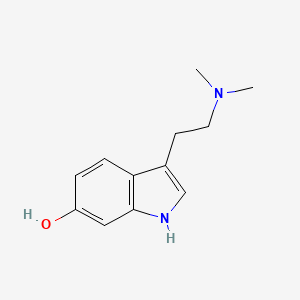

[18F]altanserin is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study the serotonin 2A (5-HT2A) receptors in the brain. It is a derivative of altanserin, which binds selectively to these receptors. The fluorine-18 isotope is used due to its favorable properties for PET imaging, including its relatively short half-life and positron emission capabilities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [18F]altanserin typically involves the nucleophilic substitution of a nitro group in the precursor compound with fluorine-18. This reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at high temperatures (around 150°C). The overall radiochemical yield is approximately 23-25% after 75 minutes .

Industrial Production Methods

Industrial production of [18F]altanserin involves automated synthesis modules to ensure reproducibility and safety. These modules perform the synthesis in a controlled environment, often using a microwave oven for heating and solid-phase extraction for purification. The final product is obtained through high-performance liquid chromatography (HPLC) purification .

Análisis De Reacciones Químicas

Types of Reactions

[18F]altanserin primarily undergoes nucleophilic substitution reactions. The key reaction involves the replacement of a nitro group with fluorine-18. This reaction is facilitated by the use of a strong base and high temperatures .

Common Reagents and Conditions

Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Bases: Potassium carbonate (K2CO3)

Temperature: Approximately 150°C

Purification: High-performance liquid chromatography (HPLC)

Major Products

The major product of the nucleophilic substitution reaction is [18F]altanserin itself. The reaction is highly specific, and the yield of by-products is minimal when conducted under optimal conditions .

Aplicaciones Científicas De Investigación

[18F]altanserin is widely used in scientific research, particularly in the fields of neuroimaging and psychiatry. Its primary application is in PET imaging to study the distribution and density of 5-HT2A receptors in the brain. This has significant implications for understanding various psychiatric and neurological disorders, including depression, schizophrenia, and Alzheimer’s disease .

In addition to human studies, [18F]altanserin is also used in animal models to investigate the role of serotonin receptors in behavior and neurochemistry. The compound’s ability to provide quantitative data on receptor binding makes it a valuable tool in both preclinical and clinical research .

Mecanismo De Acción

[18F]altanserin exerts its effects by binding selectively to the 5-HT2A receptors in the brain. These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and perception. By binding to these receptors, [18F]altanserin allows researchers to visualize and quantify their distribution using PET imaging .

The molecular target of [18F]altanserin is the 5-HT2A receptor, and its binding is highly specific. This specificity is essential for accurate imaging and quantification of receptor density in various brain regions .

Comparación Con Compuestos Similares

Similar Compounds

[11C]volinanserin: Another radioligand used for PET imaging of 5-HT2A receptors.

[18F]setoperone: Used for PET imaging of 5-HT2A receptors, similar to [18F]altanserin.

[123I]5-I-R91150: A radioligand used for single-photon emission computed tomography (SPECT) imaging of 5-HT2A receptors.

Uniqueness of [18F]altanserin

[18F]altanserin is unique due to its optimal half-life and high specificity for 5-HT2A receptors, making it a preferred choice for PET imaging studies. Its ability to provide detailed and quantitative data on receptor distribution and density sets it apart from other radioligands .

Propiedades

Número CAS |

139418-52-3 |

|---|---|

Fórmula molecular |

C22H22FN3O2S |

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

3-[2-[4-(4-(18F)fluoranylbenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)/i23-1 |

Clave InChI |

SMYALUSCZJXWHG-VNRZBHCFSA-N |

SMILES isomérico |

C1CN(CCC1C(=O)C2=CC=C(C=C2)[18F])CCN3C(=O)C4=CC=CC=C4NC3=S |

SMILES canónico |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol](/img/structure/B3061689.png)

![(1S,2S,3R,4R)-3-[(5-chloro-2-{[(7S)-1-methoxy-7-(morpholin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino}pyrimidin-4-yl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/no-structure.png)

![[3H]iometopane](/img/structure/B3061748.png)